molecular formula C15H11N3O9S B14521532 3-[(5-Methoxy-2,4-dinitrophenyl)sulfanyl]-4-methyl-2-nitrobenzoic acid CAS No. 62486-57-1

3-[(5-Methoxy-2,4-dinitrophenyl)sulfanyl]-4-methyl-2-nitrobenzoic acid

Cat. No.: B14521532
CAS No.: 62486-57-1
M. Wt: 409.3 g/mol
InChI Key: PWKUWIPJGOGWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Methoxy-2,4-dinitrophenyl)sulfanyl]-4-methyl-2-nitrobenzoic acid is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methoxy-2,4-dinitrophenyl)sulfanyl]-4-methyl-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by sulfonation and methylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methoxy-2,4-dinitrophenyl)sulfanyl]-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

3-[(5-Methoxy-2,4-dinitrophenyl)sulfanyl]-4-methyl-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(5-Methoxy-2,4-dinitrophenyl)sulfanyl]-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Properties

CAS No.

62486-57-1

Molecular Formula

C15H11N3O9S

Molecular Weight

409.3 g/mol

IUPAC Name

3-(5-methoxy-2,4-dinitrophenyl)sulfanyl-4-methyl-2-nitrobenzoic acid

InChI

InChI=1S/C15H11N3O9S/c1-7-3-4-8(15(19)20)13(18(25)26)14(7)28-12-6-11(27-2)9(16(21)22)5-10(12)17(23)24/h3-6H,1-2H3,(H,19,20)

InChI Key

PWKUWIPJGOGWHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])SC2=C(C=C(C(=C2)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.